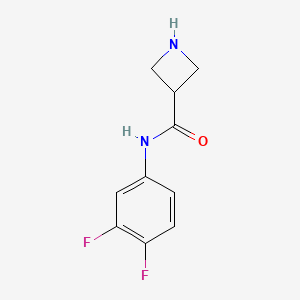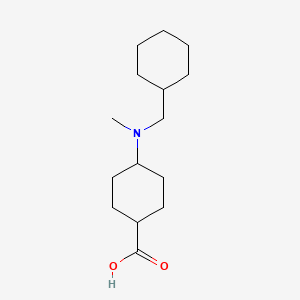
2-Bromo-3-(difluoromethyl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-3-(difluoromethyl)-1H-indole: is a chemical compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromine atom at the second position and a difluoromethyl group at the third position of the indole ring. Indoles are significant in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their diverse biological activities and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(difluoromethyl)-1H-indole typically involves the bromination of 3-(difluoromethyl)-1H-indole. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the indole ring in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield of the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and high yields.
化学反应分析
Types of Reactions: 2-Bromo-3-(difluoromethyl)-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The indole ring can be oxidized to form different functional groups, such as carbonyl compounds.
Reduction Reactions: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products:
Substitution Reactions: Products include various substituted indoles depending on the nucleophile used.
Oxidation Reactions: Products include indole-2-carboxaldehyde or indole-2-carboxylic acid.
Reduction Reactions: Products include 2-Bromo-3-methyl-1H-indole.
科学研究应用
Chemistry: 2-Bromo-3-(difluoromethyl)-1H-indole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and materials science.
Biology: In biological research, this compound is used to study the structure-activity relationships of indole-based molecules. It helps in understanding the interactions of indole derivatives with biological targets such as enzymes and receptors.
Medicine: Indole derivatives, including this compound, are explored for their potential therapeutic properties. They are investigated for their anticancer, antimicrobial, and anti-inflammatory activities.
Industry: In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and insecticides. It is also utilized in the production of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2-Bromo-3-(difluoromethyl)-1H-indole involves its interaction with molecular targets such as enzymes and receptors. The bromine and difluoromethyl groups contribute to the compound’s binding affinity and specificity. The indole ring can participate in π-π stacking interactions with aromatic amino acids in the active sites of enzymes or receptors, enhancing its biological activity. Additionally, the electron-withdrawing nature of the difluoromethyl group can influence the compound’s reactivity and stability.
相似化合物的比较
2-Bromo-3-(trifluoromethyl)-1H-indole: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-Bromo-3-methyl-1H-indole: Similar structure but with a methyl group instead of a difluoromethyl group.
2-Bromo-3-(chloromethyl)-1H-indole: Similar structure but with a chloromethyl group instead of a difluoromethyl group.
Uniqueness: 2-Bromo-3-(difluoromethyl)-1H-indole is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug design and development. The difluoromethyl group also influences the compound’s reactivity, allowing for selective functionalization and derivatization in synthetic chemistry.
属性
分子式 |
C9H6BrF2N |
|---|---|
分子量 |
246.05 g/mol |
IUPAC 名称 |
2-bromo-3-(difluoromethyl)-1H-indole |
InChI |
InChI=1S/C9H6BrF2N/c10-8-7(9(11)12)5-3-1-2-4-6(5)13-8/h1-4,9,13H |
InChI 键 |
QZQHVSXYBFGUOF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(N2)Br)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-1,8-dihydropurin-6-one](/img/structure/B12066891.png)

![(2R)-2-[(4-methylphenoxy)methyl]oxirane](/img/structure/B12066894.png)






![3-[4-(4-Chlorothiophenoxy)lphenyl]-1H-pyrazole](/img/structure/B12066924.png)


![Propanamide, 3-[[(heptadecafluorooctyl)sulfonyl]methylamino]-](/img/structure/B12066933.png)

